Product packaging for Magnesium palmitate(Cat. No.:CAS No. 2601-98-1)

Magnesium palmitate

Cat. No.: B1599757
CAS No.: 2601-98-1
M. Wt: 535.1 g/mol
InChI Key: ABSWXCXMXIZDSN-UHFFFAOYSA-L
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Description

Contextualization within Metal Organic Salts and Fatty Acid Derivatives Research

Magnesium palmitate is classified as a metal organic salt, often referred to as a "metal soap". It belongs to the class of long-chain fatty acids, which are characterized by an aliphatic tail containing between 13 and 21 carbon atoms. foodb.ca This positions it within the extensive field of fatty acid derivatives research. These compounds are of significant interest due to their diverse industrial applications, including use as emulsifying agents, mordants, waterproofing agents, lubricants, and varnish driers. asianpubs.org While research on alkali metal soaps is plentiful, alkaline earth metal soaps like this compound have been studied less extensively despite their wide-ranging applications. asianpubs.org

Significance of this compound in Specialized Scientific Domains

The significance of this compound extends across several specialized scientific domains. In the pharmaceutical industry, it is primarily used as an excipient, functioning as a lubricant and anticaking agent in tablet manufacturing. pharmaexcipients.com Its presence, often in combination with magnesium stearate (B1226849), helps to improve the flowability of powders during tablet compression, ensuring uniformity in tablet weight and content. pharmaexcipients.com

In the field of materials science, this compound is investigated for its thermal and rheological properties. asianpubs.orgneu.edu.tr Understanding its behavior under heat and stress is crucial for optimizing its use in various applications. asianpubs.orgneu.edu.tr Furthermore, it has been studied in the context of biofilm formation, where it can be utilized by bacteria such as Pseudomonas aeruginosa as a carbon source. researchgate.net Research in this area explores the quantitative effects of this compound on biofilm biomass and adhesion forces. researchgate.net

Evolution of Research Paradigms for this compound

The study of this compound has evolved from basic characterization to more specialized investigations. Early research focused on its synthesis and fundamental properties. asianpubs.org Modern research paradigms have shifted towards understanding its specific functionalities in various applications. For instance, in pharmaceutical sciences, the focus has moved to how the ratio of this compound to magnesium stearate affects lubrication efficiency and tablet properties. pharmaexcipients.com In microbiology, research has advanced to quantitative studies on its role in biofilm formation. researchgate.net Additionally, advanced analytical techniques are now employed to study its structural and thermal characteristics in greater detail. asianpubs.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H62MgO4 B1599757 Magnesium palmitate CAS No. 2601-98-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2C16H32O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*2-15H2,1H3,(H,17,18);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSWXCXMXIZDSN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H62MgO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20936594
Record name Magnesium dihexadecanoate
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Molecular Weight

535.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Hexadecanoic acid, magnesium salt (2:1)
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CAS No.

2601-98-1, 16178-72-6
Record name Hexadecanoic acid, magnesium salt
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Record name Hexadecanoic acid, magnesium salt (2:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium dihexadecanoate
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Record name Magnesium dipalmitate
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Record name MAGNESIUM PALMITATE
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Synthetic Methodologies and Preparation Techniques for Magnesium Palmitate

Direct Precipitation Methods for Magnesium Palmitate

Precipitation, or double decomposition, is a common aqueous-phase method for producing metallic soaps like this compound. googleapis.comatamanchemicals.com This technique relies on the reaction between a soluble magnesium salt and a soluble palmitate salt, leading to the formation of insoluble this compound, which precipitates from the solution. meixi-mgo.com

In this method, a water-soluble magnesium salt, such as magnesium sulfate (B86663) or magnesium chloride, is reacted with a derivative of palmitic acid, typically an alkali metal salt like sodium palmitate. meixi-mgo.comgoogle.com The reaction is driven by the low solubility of this compound in the aqueous medium.

The general process involves:

Preparation of a solution of a magnesium salt (e.g., magnesium sulfate heptahydrate) in heated water, often around 80°C.

Separately, palmitic acid is saponified with a strong base like sodium hydroxide (B78521) to form a sodium palmitate solution (a sodium soap). This is also typically done at an elevated temperature (~90°C) to ensure the fatty acid is fully dissolved and reacted. google.com

The magnesium salt solution is then added to the sodium palmitate solution. The insoluble this compound forms immediately as a precipitate. google.com

The mixture is stirred to ensure the reaction goes to completion. google.com

The final steps involve filtering the solid this compound, washing it thoroughly with water to remove the soluble byproduct (e.g., sodium sulfate), and drying. google.com

Control over reaction parameters such as temperature, reactant concentration, and stirring rate is crucial as it influences the particle size and morphology of the final product.

This is a more formal description of the precipitation process outlined above. The term "double decomposition" refers to the metathesis reaction where the cations and anions of the two reactants switch partners. googleapis.com

The chemical equation for the reaction between sodium palmitate and magnesium sulfate is: 2 CH₃(CH₂)₁₄COONa(aq) + MgSO₄(aq) → [CH₃(CH₂)₁₄COO]₂Mg(s) ↓ + Na₂SO₄(aq)

This method is widely used for producing various metallic soaps. The process typically involves preparing a hot aqueous solution of the sodium soap and adding an aqueous solution of the metal salt to precipitate the desired metallic soap. google.com The resulting solid is then filtered, washed to eliminate soluble salt impurities, and dried. google.com For commercial products, the starting fatty acid material is often a mixture, primarily of palmitic and stearic acids, derived from edible fats and oils. atamanchemicals.comgoogle.com The pH of the reaction mixture may be adjusted to between 9.0 and 9.5 to precipitate any excess magnesium ions as magnesium hydroxide. google.com

Table 1: Comparison of Precipitation Synthesis Parameters

Parameter Magnesium Salt & Palmitate Derivative Normal-Pressure Water-Phase Catalysis
Reactants Magnesium sulfate, Sodium soap of fatty acids Magnesium hydroxide, Fatty acids
Catalyst None Acetate catalysts (e.g., magnesium acetate)
Medium Aqueous solution Aqueous solution
Temperature 75–90 °C google.com 70–80 °C
Reaction Time ~20 minutes for reaction + processing google.com 60–100 minutes

Magnesium Salt and Palmitic Acid Derivative Reactions

Melt Process Synthesis of this compound

The melt process, also known as the fusion process, is a direct reaction method that avoids the use of large volumes of solvent. atamanchemicals.commatec-conferences.org It is considered a more direct route for synthesizing magnesium soaps. ihog.nl

In this solvent-free method, molten palmitic acid is reacted directly with a magnesium source, such as magnesium hydroxide or magnesium oxide. atamanchemicals.commatec-conferences.orgdeascal.com The reaction is conducted at a temperature above the melting point of palmitic acid (approximately 63°C).

The chemical equation for the reaction with magnesium hydroxide is: 2 CH₃(CH₂)₁₄COOH(l) + Mg(OH)₂(s) → [CH₃(CH₂)₁₄COO]₂Mg(l) + 2 H₂O(g)

This process involves heating the fatty acid and magnesium source together, typically with vigorous stirring. researchgate.net The water formed as a byproduct is removed as steam, which helps drive the reaction to completion. One study investigating the synthesis of magnesium soaps from coconut oil and magnesium hydroxide used a direct reaction method at 185°C. matec-conferences.orgresearchgate.net

The efficiency and outcome of the melt process are highly dependent on reaction conditions.

Temperature : The reaction temperature must be high enough to keep the fatty acid in a molten state and to facilitate a practical reaction rate. google.comrsc.org However, excessively high temperatures can lead to the degradation and discoloration of the product. The optimal temperature range is typically managed to ensure a complete reaction while preserving the quality of the this compound. In similar soap production, increasing the temperature enhances the reaction rate by increasing the collision frequency of reactant molecules, leading to higher product yields. rsc.org

Stoichiometry : The theoretical molar ratio for the reaction is two moles of palmitic acid to one mole of magnesium hydroxide. In practice, a slight excess of the fatty acid may be used to ensure the complete conversion of the magnesium source, as unreacted magnesium oxide or hydroxide can be difficult to remove from the final product. The stoichiometry of reactants is a critical factor in controlling the purity and yield of the final soap.

Table 2: Research Findings on Melt Process for Magnesium Soaps

Study Focus Reactants Temperature Key Finding
Biohydrocarbon Feed Production matec-conferences.org Coconut Oil, Magnesium Hydroxide 185°C Direct reaction yielded over 80% metal soap with an initial decomposition temperature of 300°C. matec-conferences.orgresearchgate.net
General Melt Process ihog.nl Magnesium Hydroxide, Stearic Acid, Water Started at 17°C, rose to 53°C The melt process was identified as the most suitable production method for magnesium stearate (B1226849). ihog.nl

Reaction of Magnesium Hydroxide with Palmitic Acid

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green and sustainable chemistry, efforts are being made to develop more environmentally friendly synthesis methods for chemical compounds, including metallic soaps. researchgate.nettandfonline.com These approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous solvents. researchgate.netchemistrydocs.com

The melt process (Section 2.2) is inherently greener than the precipitation method because it is often solvent-free, thereby eliminating the need for large quantities of water and preventing the generation of saline wastewater. chemistrydocs.com This aligns with green chemistry principles such as waste prevention and atom economy. researchgate.net

Mechanochemical synthesis is another promising green approach. scispace.com This technique involves inducing reactions in the solid state by mechanical force, such as grinding or milling, often without any solvent. scispace.comresearchgate.net It can lead to reduced reaction times, lower energy consumption, and minimal waste. researchgate.net The synthesis of magnesium stearate complexes has been successfully carried out by triturating the reactants in a ball mill at room temperature for short durations (e.g., 15-20 minutes). scispace.com This solvent-free method is noted for its efficiency and importance for scaling up processes. scispace.com Given the chemical similarity, these mechanochemical methods are highly applicable to the synthesis of this compound.

Enzymatic synthesis using lipases, sometimes in supercritical carbon dioxide, represents another green alternative, offering high specificity and mild reaction conditions, although it is more commonly explored for esters like ethyl palmitate rather than metallic salts. mdpi.comacs.org

Optimization of Synthesis Parameters for this compound

The optimization of synthesis for this compound is a multifaceted process aimed at maximizing yield, ensuring high purity, and controlling the physical properties of the compound. This involves a systematic approach to adjusting various reaction parameters and often employs statistical methods to identify the most favorable conditions.

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes. scielo.br In the context of this compound synthesis, RSM can be effectively used to model how different variables impact the reaction's outcome, such as conversion efficiency or yield. This methodology allows for the simultaneous study of the effects of several parameters, thereby identifying significant interactions between them that might be missed in a one-factor-at-a-time experiment. scielo.br

For a related synthesis of fatty acid esters, a 4-factor, 3-level experimental design has been successfully used. This approach could be adapted for this compound, examining key variables like the molar ratio of reactants (palmitic acid and a magnesium source), catalyst concentration, reaction temperature, and stirring speed. A quadratic polynomial equation is often generated from the experimental data to describe the relationship between the input variables and the response (e.g., yield).

To illustrate, a central composite design (CCD) within RSM could be employed. The table below shows a hypothetical design matrix for optimizing this compound yield.

RunTemperature (°C)Molar Ratio (Palmitic Acid:Mg)Catalyst Conc. (wt%)Stirring Speed (rpm)Yield (%)
1702:10.530085
2802:10.530091
3702.5:10.530088
4802.5:10.530095
5702:11.040087
6802:11.040093
7702.5:11.040090
8802.5:11.040097
9752.25:10.7535098

This table is illustrative and does not represent actual experimental data.

By analyzing the results from such a design, researchers can determine the optimal set of conditions to achieve the maximum yield. For example, analysis might reveal that a temperature of 80°C, a molar ratio of 2.5:1, a catalyst concentration of 1.0%, and a stirring speed of 400 rpm produce the highest yield.

The purity and morphology (the size, shape, and crystalline form) of this compound are highly dependent on the specific conditions maintained during its synthesis. Since this compound is often produced alongside magnesium stearate in industrial applications, many synthesis control parameters are derived from studies of these mixtures. researchgate.net

Control of Temperature: Temperature control is crucial throughout the synthesis process. During the reaction of fatty acids with a magnesium source, temperatures are often maintained between 70–90°C. researchgate.net The drying temperature is particularly important for controlling the hydration state of the final product. To obtain the dihydrate form, drying temperatures should not exceed 60°C. google.comgoogle.com Higher temperatures can lead to the formation of monohydrate or anhydrous forms. researchgate.net

Reactant Ratios and Stirring Speed: The ratio of fatty acids (palmitic and stearic) can determine the final product's characteristics. Lab-synthesized batches with a high stearate-to-palmitate ratio (90:10) have been used to produce specific dihydrate and monohydrate forms, whereas a ratio closer to 1:1 (55:45) resulted in a more disordered crystalline structure. researchgate.net The speed of agitation is also vital. A typical process might start with a stirring speed of 150–250 rpm, which is then increased to 350–400 rpm to prevent the reactants from floating and to avoid agglomeration, ensuring a more complete reaction.

The following table summarizes the influence of key parameters on the final product characteristics, based on common precipitation methods.

ParameterConditionEffect on Purity/MorphologySource(s)
pH < 8 during precipitationFavors formation of dihydrate crystal form. google.com
9.0 - 9.5 post-precipitationPrecipitates excess Mg as MgO, increasing product purity/assay. google.com
Temperature 70-90°C during reactionEnsures complete reaction and dispersion of reactants. researchgate.net
≤ 60°C during dryingPromotes the formation and preservation of the dihydrate form. google.comgoogle.com
Stirring Speed Increase from ~200 to ~400 rpmPrevents agglomeration and ensures reaction completion.
Reactant Mix Stearic:Palmitic Acid Ratio >10Favors formation of the dihydrate form. google.com

By carefully manipulating these factors, manufacturers and researchers can produce this compound with consistent purity and specific morphological properties tailored to its intended application. Purity and crystal form are typically verified using analytical techniques such as X-ray diffraction (XRD) and thermal analysis.

Advanced Structural Elucidation and Solid State Characterization of Magnesium Palmitate

Spectroscopic Techniques for Molecular and Crystalline Structure Analysis

Spectroscopic methods provide detailed insights into the molecular vibrations, bonding, and local chemical environments within magnesium palmitate, which are fundamental to understanding its bulk properties.

FTIR spectroscopy is a powerful, non-destructive technique used to identify the functional groups and characterize the bonding within this compound. The infrared spectrum reveals key information about the carboxylate group and the hydrocarbon chains.

The analysis of this compound using FTIR confirms the ionic nature of the bond between the magnesium ion and the carboxylate group of palmitic acid. This is evidenced by the disappearance of the characteristic C=O stretching vibration of the carboxylic acid dimer and the appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻).

Key FTIR Spectral Features of this compound:

Wavenumber (cm⁻¹)AssignmentSignificance
~2918 cm⁻¹Asymmetric C-H stretching of CH₂Characteristic of the long hydrocarbon chains of the palmitate moiety.
~2850 cm⁻¹Symmetric C-H stretching of CH₂Indicates the aliphatic nature of the molecule.
~1540-1580 cm⁻¹Asymmetric stretching of COO⁻Confirms the formation of the magnesium salt and the ionic character of the Mg-O bond. The exact position can vary with hydration state.
~1470 cm⁻¹CH₂ scissoring vibrationFurther evidence of the long methylene (B1212753) chains.
~1420-1440 cm⁻¹Symmetric stretching of COO⁻Complements the asymmetric stretching band to characterize the carboxylate group.

This data is compiled from typical values for metallic soaps and may vary slightly based on the specific crystalline form and hydration state.

Studies have shown that in the solid state, while the parent palmitic acid exists as a dimer through hydrogen bonding, this compound's structure is dominated by the ionic interactions between the magnesium cation and the carboxylate anions. asianpubs.org FTIR is also sensitive to changes in the hydration state of this compound, as the presence of water molecules can influence the position and shape of the carboxylate and O-H stretching bands. mdpi.com

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a valuable tool for probing the local chemical environment of the carbon and proton atoms within the this compound structure. It can distinguish between different crystalline forms and identify the presence of amorphous content. researchgate.netfrontiersin.org

For this compound, ¹³C ssNMR is particularly informative. The chemical shifts of the carbon atoms in the carboxylate group and the aliphatic chain provide a fingerprint of the solid-state form. Different polymorphs and hydrates of magnesium stearate (B1226849), a closely related compound often found in mixtures with this compound, exhibit distinct ¹³C ssNMR spectra. researchgate.netnih.gov For instance, the carbonyl carbon peak can vary in position and multiplicity depending on the crystal structure and hydration state. researchgate.net The disordered or amorphous form typically shows a single broad peak, whereas crystalline forms like the dihydrate may exhibit multiple sharp peaks, indicating different orientations of the carbon atoms in the crystal lattice. researchgate.net

While specific high-resolution ssNMR data for pure this compound is not extensively detailed in readily available literature, the principles established for magnesium stearate are directly applicable. The spectra would be expected to show characteristic resonances for the carboxylate carbon and the various methylene and methyl carbons along the palmitate chain.

Expected ¹³C ssNMR Chemical Shift Regions for this compound:

Chemical Shift (ppm)Carbon Type
~180-185 ppmCarboxylate (COO⁻)
~34 ppmC2 (α to COO⁻)
~25-30 ppmMethylene (-(CH₂)₁₂-)
~23 ppmC15 (β to CH₃)
~14 ppmMethyl (-CH₃)

This table is based on general chemical shifts for long-chain fatty acids and their salts and serves as an illustrative guide. mdpi.com

Key Raman spectral bands for this compound are found in the C-H stretching region (2800-3000 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). The ratio of the intensities of the symmetric and asymmetric C-H stretching bands can provide information about the packing and order of the aliphatic chains. pharmtech.com Raman spectroscopy is also effective in differentiating between crystalline and amorphous forms of related compounds. americanpharmaceuticalreview.com

Key Raman Bands for this compound Analysis:

Wavenumber (cm⁻¹)Assignment
~2883 cm⁻¹Asymmetric CH₃ stretching
~2848 cm⁻¹Symmetric CH₂ stretching
~1440 cm⁻¹CH₂ deformation
~1295 cm⁻¹CH₂ twisting
~1130 cm⁻¹C-C skeletal stretching
~1060 cm⁻¹C-C skeletal stretching

This data is based on studies of magnesium stearate containing this compound. pharmtech.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Diffraction (XRD) for Polymorphic and Hydration State Determination

X-ray powder diffraction (XRPD) is the primary technique for identifying the crystalline structure, polymorphs, and hydration states of this compound. iucr.org The diffraction pattern is unique to a specific crystalline arrangement, allowing for unambiguous phase identification.

This compound, similar to magnesium stearate, can exist in various hydration states, including anhydrous, monohydrate, dihydrate, and trihydrate forms. mdpi.comresearchgate.netgoogle.com Each of these forms possesses a distinct crystal lattice and therefore produces a unique XRPD pattern.

The presence of water molecules in the crystal structure alters the unit cell dimensions and the spacing between crystal planes, leading to shifts in the diffraction peak positions (2θ angles). For instance, the dihydrate form will have a different set of characteristic peaks compared to the monohydrate or anhydrous forms. mdpi.comgoogle.com The loss on drying is often correlated with the hydration state, with a higher water content indicating the presence of higher hydrates like the dihydrate. google.com Thermogravimetric analysis (TGA) can be used in conjunction with XRD to confirm the dehydration events corresponding to the different hydrate (B1144303) forms. google.com

While specific XRPD patterns for all hydrates of pure this compound are not widely published, the methodology for their identification is well-established through studies on magnesium stearate, which is commercially a mixture of stearate and palmitate salts. nih.govgoogle.comneu.edu.tr These studies confirm that different hydrate forms can be clearly distinguished by their characteristic diffraction peaks. mdpi.com

XRPD is also used to determine the degree of crystallinity of a this compound sample. A highly crystalline sample will produce a diffraction pattern with sharp, well-defined peaks, whereas an amorphous or disordered sample will result in a broad halo with no distinct peaks. mdpi.com The appearance of numerous intense peaks in the diffraction pattern suggests good crystallinity. asianpubs.org

From the positions of the diffraction peaks (2θ), the interplanar spacing (d-spacing) can be calculated using Bragg's Law (nλ = 2d sinθ). asianpubs.org Analysis of these d-spacings provides fundamental information about the unit cell of the crystal. For layered structures like metal soaps, a series of low-angle reflections corresponding to the long spacing (the distance between the layers of magnesium ions) is often observed.

One study on this compound reported an average planar distance (long spacing) of 42.36 Å. asianpubs.org The observation of diffractions up to the 14th order indicated good crystallinity. asianpubs.org The interplanar spacings for various diffraction orders were also calculated. asianpubs.org

Reported Interplanar Spacings for this compound:

Diffraction Order (n)Interplanar Spacing (d) in Å
642.67
741.21
841.87
942.36
1041.14
1242.24
1441.69

Data from Singh et al. asianpubs.org

This long spacing is related to the length of the palmitate chains. It has been suggested that the molecular axes of the palmitate chains are inclined relative to the basal planes of the magnesium ions. asianpubs.org

Microscopic and Morphological Characterization

Transmission Electron Microscopy (TEM) for Microstructural Details

Transmission Electron Microscopy (TEM) offers high-resolution imaging that provides profound insights into the microstructural and nanostructural features of materials, including metallic soaps like this compound. infinitalab.com By transmitting a beam of electrons through an ultra-thin specimen, TEM can reveal details about crystal structure, morphology, and the presence of defects at the nanoscale. infinitalab.comanl.gov For metallic materials and compounds, sample preparation is a critical step, often involving techniques like cutting, grinding, polishing, and ion milling to create a sample thin enough for electron transmission. infinitalab.comatri.edu.in

In the context of metallic soaps, which include this compound, TEM analysis can elucidate the arrangement of crystalline and amorphous domains. Studies on related compounds, such as zinc soaps, have utilized TEM to visualize the nucleation and growth of crystalline structures within a matrix. researchgate.net This correlative approach, combining TEM with other microscopy techniques like Scanning Electron Microscopy (SEM), allows for a comprehensive understanding of phase separation and crystallization processes. researchgate.net For instance, TEM has been used to observe the fine, plate-shaped or lamellar (layered) structures characteristic of many metallic soaps. mdpi.com High-resolution TEM can even provide insight into the molecular-level structure of these formations. researchgate.net

Surface Chemistry and Particle Property Analysis

The surface chemistry and physical properties of this compound particles, such as specific surface area and size distribution, are critical determinants of its behavior in various applications, including its function as a lubricant, emulsifier, and anti-caking agent. fao.orgresearchgate.netchemicalbook.com

Specific Surface Area Determination by Nitrogen Adsorption

The specific surface area of a powder is a measure of the total surface area of the material per unit of mass, typically expressed in m²/g. particletechlabs.com The Brunauer-Emmett-Teller (BET) theory is the most common method used for this determination, relying on the physical adsorption of a gas (most often nitrogen) onto the solid surface. The process involves degassing the sample to remove impurities and then exposing it to nitrogen gas at cryogenic temperatures. particletechlabs.com The amount of nitrogen adsorbed at various partial pressures is measured, and from this data, the specific surface area is calculated. particletechlabs.com

For magnesium stearate, which contains this compound, the specific surface area is a key technical index, particularly in pharmaceutical applications, as it directly influences lubrication efficiency. ciqtekglobal.comciqtekglobal.com A larger specific surface area generally corresponds to better distribution and adhesion on particle surfaces, enhancing lubricity. ciqtekglobal.comciqtekglobal.com However, it can also lead to lower tablet tensile strength. ciqtekglobal.comresearchgate.net

The measured BET surface area can be significantly affected by the sample's hydration state and the degassing conditions. particletechlabs.comresearchgate.net For instance, studies on magnesium stearate have shown that dihydrate forms can yield erroneously high nitrogen BET surface areas due to structural swelling effects. researchgate.netnih.gov In such cases, using krypton as the adsorbate gas may provide a more accurate representation of the true surface area. researchgate.netnih.gov Degassing temperature is also critical; for magnesium stearate, a temperature of 40°C or less is often recommended to avoid altering the material's physical structure. particletechlabs.com Commercially available magnesium stearate can have specific surface areas ranging from 3 to 54 m²/g, though it is typically between 5 and 20 m²/g. ciqtekglobal.com

Table 1: Representative Specific Surface Area (SSA) Data for Related Materials This table presents data for magnesium stearate, a closely related compound mixture containing this compound, to illustrate typical values and the effect of different conditions.

MaterialDegassing ConditionsAdsorbateSpecific Surface Area (m²/g)Reference
Magnesium Stearate (monohydrate)40°CNitrogen5.6 researchgate.net
Magnesium Stearate (monohydrate)100°CNitrogen3.2 researchgate.net
Magnesium Stearate (dihydrate)40°CNitrogen23.9 researchgate.net
Magnesium Stearate (dihydrate)100°CNitrogen5.9 researchgate.net
Magnesium Stearate (dihydrate batch)Not SpecifiedNitrogen23.18 (mean) nih.gov
Magnesium Stearate (dihydrate batch)Not SpecifiedKrypton6.78 (mean) nih.gov
Commercial Magnesium Stearate60°C, 4 hoursNitrogen5.13 ciqtekglobal.com

Particle Size Distribution Analysis

Particle size distribution is another crucial physical characteristic that influences the properties of this compound. It is often analyzed using techniques like laser diffraction, which measures the angular variation in intensity of light scattered as a laser beam passes through a dispersed particulate sample. bibliotekanauki.plunipa.it

The particle size of metallic soaps can be controlled during synthesis. researchgate.net For example, fine metallic soap particles synthesized by a jet mixing process exhibit a narrower particle size distribution compared to those produced by conventional pulverizing and classifying methods. researchgate.net Manufacturing processes such as grinding or milling are also used to reduce particle size and modify the distribution. researchgate.netresearchgate.net

Studies on related magnesium compounds show how processing can affect particle size. For instance, the thermal treatment of magnesium compounds at high temperatures (e.g., 800°C) can lead to significant particle aggregation and an increase in particle size. bibliotekanauki.pl Conversely, in other systems like magnesite, increasing calcination temperature has been observed to decrease the mean particle size. researchgate.net For magnesium hydroxide (B78521), particle size can be controlled by adjusting mixing conditions during precipitation, with higher mixing rates leading to smaller particles. unipa.it

Table 2: Example of Particle Size Data for Magnesium Compounds This table provides examples from related magnesium compounds to show how processing can influence particle size, as specific data for pure this compound is limited.

MaterialProcessing ConditionParticle Size (D90)Reference
Magnesium CompoundsDried at 105°C17.95 µm bibliotekanauki.pl
Magnesium CompoundsHeated to 800°C295.91 µm bibliotekanauki.pl
MagnesiteCalcined at 600°C, 1hNot specified, but mean was 73.2 µm researchgate.net
MagnesiteCalcined at 800°C, 0.5hNot specified, but mean was 68.7 µm researchgate.net
Magnesium HydroxideHigh mixing rate (mixing time < 2 ms)~0.13 µm (peak) unipa.it
D90 represents the value where 90% of the particles have a size smaller than this value.

Influence of Particle Properties on Material Behavior

The particle properties of this compound, specifically its specific surface area and particle size distribution, have a profound impact on its bulk behavior and performance in various formulations. ciqtekglobal.comneu.edu.tr There is a strong correlation between these physical properties and the functional characteristics of the material. researchgate.net

In pharmaceutical manufacturing, the lubrication properties of magnesium stearate (containing this compound) are directly linked to its particle size and specific surface area. researchgate.netresearchgate.net

Smaller Particle Size and Higher Surface Area : Materials with smaller particles and a larger specific surface area generally exhibit better lubrication efficiency. researchgate.netresearchgate.net This is because the greater surface area allows for more effective coating and adhesion to the surfaces of other particles in a blend, reducing friction. mdpi.comciqtekglobal.com This improved flowability is beneficial in processes like tablet manufacturing. researchgate.net

Impact on Tablet Strength : While beneficial for flow, a higher specific surface area and smaller particle size can negatively affect tablet compaction. The increased surface coverage by the lubricant can weaken the bonds between the primary formulation particles, resulting in tablets with lower tensile strength and higher friability. ciqtekglobal.comresearchgate.net

Influence of Fatty Acid Composition : The performance of commercial magnesium stearate is also influenced by its fatty acid composition, namely the ratio of palmitate to stearate. researchgate.net A higher ratio of this compound (C16) to magnesium stearate (C18) has been suggested to improve powder flowability but may reduce the mechanical strength of tablets. researchgate.net However, these effects can be confounded by other physical properties like particle size, morphology, and crystallinity. researchgate.net

Therefore, controlling the particle properties of this compound is essential for optimizing its performance, balancing the need for effective lubrication and flow with the requirements for product integrity, such as tablet hardness. researchgate.netresearchgate.net

Mechanistic Investigations of Magnesium Palmitate Interactions

Chemical Reactivity and Transformation Pathways

The reactivity of magnesium palmitate is characterized by transformations involving both the palmitate ligands and the central magnesium ion. These pathways include oxidation-reduction reactions primarily affecting the hydrocarbon chains and substitution reactions centered on the ionic magnesium core.

While specific mechanistic studies on the oxidation and reduction of this compound are not extensively detailed in the literature, the reactivity can be inferred from the well-understood chemistry of its constituent fatty acid, palmitic acid.

Reduction of this compound would target the carboxylate functional group. Strong reducing agents, such as lithium tetrahydridoaluminate, are capable of reducing carboxylic acids to primary alcohols tutorsglobe.com. It is plausible that under such conditions, the palmitate moiety would be reduced to 1-hexadecanol. The transformation of methyl palmitate, a related ester, can proceed via hydrogenolysis to form palmitic acid or hexadecanal (B134135) as intermediates, ultimately yielding C15 and C16 alkanes mdpi.com. These pathways highlight potential reductive transformations for the fatty acid portion of this compound.

A key transformation pathway for this compound involves the substitution or exchange of the magnesium cation. This type of reaction, often referred to as metathesis or double decomposition, is fundamental to the synthesis of many metal soaps matec-conferences.orggoogle.comgoogle.comd-nb.inforesearchgate.net. The typical synthesis of this compound involves the reaction of a soluble alkali metal palmitate (like sodium palmitate) with a soluble magnesium salt (like magnesium sulfate) in an aqueous solution.

The reaction proceeds as follows:

2Na(C₁₅H₃₁COO) (aq) + MgSO₄ (aq) → Mg(C₁₅H₃₁COO)₂ (s) + Na₂SO₄ (aq)

In this reaction, the magnesium ion displaces the sodium ion, leading to the precipitation of the water-insoluble this compound. This process is reversible and is governed by the relative solubility and coordination chemistry of the involved salts. Consequently, this compound can undergo substitution reactions when exposed to solutions containing other metal ions that can form a more stable or less soluble palmitate salt. The potential for the magnesium ion to be exchanged is a critical aspect of its chemistry in various environments diva-portal.org. These reactions are central to the broader class of metal carboxylate chemistry tutorsglobe.comslideshare.netresearchgate.net.

The following table summarizes the primary chemical transformation pathways for this compound.

Reaction Type Reacting Moiety Potential Reagents Potential Products Citation
OxidationPalmitate Hydrocarbon ChainOxygen, PeroxidesCarbon Dioxide, Water, Oxidative Cleavage Products funaab.edu.ngmdpi.com
ReductionPalmitate Carboxylate GroupStrong Reducing Agents (e.g., LiAlH₄)1-Hexadecanol, Magnesium Hydroxide (B78521) tutorsglobe.com
Substitution (Metathesis)Magnesium IonSoluble Metal SaltsOther Metal Palmitates, Soluble Magnesium Salts matec-conferences.orggoogle.com

Oxidation and Reduction Mechanisms

Role in Interfacial Phenomena and Surface Modification

This compound is amphiphilic, possessing a polar head (the magnesium carboxylate group) and two long, nonpolar hydrocarbon tails. This structure dictates its tendency to accumulate and orient at interfaces, leading to significant effects on surface and interfacial properties, which are harnessed in its applications as a lubricant, emulsifier, and anticaking agent.

The ability of this compound to form thin films on surfaces is central to its function as a lubricant, particularly in pharmaceutical tablet manufacturing and plastics processing. When blended with powders, particles of this compound adhere to the surfaces of other particles researchgate.net. The mechanism involves the polar magnesium carboxylate head interacting with the particle surface, while the hydrophobic palmitate tails orient outwards, creating a waxy, low-friction layer atamanchemicals.com.

This film formation is a complex process influenced by the crystalline nature of the this compound. Commercial magnesium stearate (B1226849), which is chemically similar and often contains this compound, exists in various hydrated and crystalline forms that affect lubrication efficiency atamanchemicals.com. The film acts as a physical barrier, preventing direct contact between particles and reducing frictional forces and adhesion. This lubrication mechanism is critical for ensuring smooth powder flow and preventing material from sticking to processing equipment like tablet presses researchgate.netsci-hub.se. The formation of these films can be understood as a process of coalescence of the salt particles on a substrate surface, driven by mechanical forces and temperature, which can be influenced by other formulation components like plasticizers helsinki.fi.

As a surface-active agent, this compound adsorbs at various interfaces, such as liquid-air, liquid-liquid, and solid-liquid boundaries researchgate.netdokumen.pub. At a water-oil interface, the molecules orient with the polar magnesium head in the aqueous phase and the nonpolar palmitate tails in the oil phase. This adsorption reduces the interfacial tension, facilitating the formation and stabilization of emulsions.

At a solid-liquid interface, such as between solid particles and a liquid medium, this compound adsorbs onto the particle surfaces. This can alter the particle's surface properties from hydrophilic to hydrophobic (or vice versa), influencing its dispersibility and preventing aggregation or caking. This behavior is the basis for its use as an anticaking agent in powdered products. The thermodynamics of this adsorption are governed by the Gibbs adsorption equation, which relates the change in surface tension to the amount of substance adsorbed at the interface researchgate.net. The effectiveness of this adsorption depends on factors like pH, temperature, and the presence of other electrolytes or surfactants science.gov.

The table below outlines the key interfacial roles of this compound and the underlying mechanisms.

Interfacial Role Primary Mechanism Relevant Application Citation
LubricationForms a hydrophobic, low-friction film on particle surfaces.Pharmaceutical tableting, plastic mold release researchgate.netatamanchemicals.com
AnticakingAdsorbs on particle surfaces, creating a barrier that prevents agglomeration.Powdered food and cosmetic formulations atamanchemicals.com
EmulsificationAdsorbs at oil-water interfaces, reducing interfacial tension and stabilizing droplets.Food and cosmetic emulsions dokumen.pub
Viscosity ControlAlters particle-particle and particle-solvent interactions through surface adsorption.Cosmetics, liquid formulations atamanchemicals.com

Film Formation Mechanisms

Fundamental Interactions in Biological Model Systems (Non-Physiological)

In non-physiological model systems, such as synthetic lipid bilayers or vesicles, this compound can be used to investigate the fundamental interactions of metal soaps with membranes. The introduction of this compound into a model lipid bilayer, which consists primarily of phospholipids, can induce significant changes in the membrane's physical properties epdf.pub.

The two hydrophobic palmitate chains can intercalate into the hydrophobic core of the bilayer, while the divalent magnesium ion interacts with the polar head groups of the phospholipids. This interaction can alter membrane structure and dynamics. For instance, the presence of divalent cations like Mg²⁺ can bridge negatively charged phospholipid head groups, potentially decreasing the lateral fluidity of the membrane and increasing its rigidity.

Studies on the thermal desorption of Langmuir-Blodgett monolayers of this compound provide insight into its binding energies and stability within a structured molecular layer researchgate.net. Such model systems allow for the precise study of how the addition of a metal soap affects membrane properties like thickness, permeability, and phase behavior, separate from the complexities of a living cell's metabolic and signaling responses. These fundamental biophysical interactions are crucial for understanding how fatty acids and their salts can influence the structure and function of biological barriers.

Role as a Carbon Source for Microbial Biofilm Formation in in vitro studies

This compound, an insoluble fatty acid salt, can serve as a crucial carbon source for the growth and development of microbial biofilms. nih.govnih.gov This is particularly relevant in environments where such precipitates accumulate, such as in water pipelines or in certain biological contexts. researchgate.net In vitro studies have demonstrated that various bacteria can utilize this compound to establish and mature their biofilm communities.

A primary model organism for studying this phenomenon is Pseudomonas aeruginosa. Research shows that when P. aeruginosa is provided with this compound as the sole carbon source in a minimal medium (like M9 minimal media), it can effectively form biofilms. nih.govncats.io These biofilms are complex structures characterized by an extracellular matrix that encases the bacterial cells. The utilization of this compound directly contributes to the synthesis of essential biofilm components, including the biomass itself and the extracellular polymeric substances (EPS) that provide structural integrity. nih.govresearchgate.net

Quantitative studies have been conducted to measure the specific effects of this compound on biofilm characteristics. In one such study, the presence of this compound led to significant biofilm formation by P. aeruginosa. The key parameters measured were biofilm biomass, the quantity of extracellular polysaccharide produced, and the adhesion force of the biofilm to a surface. nih.govresearchgate.net For instance, in the presence of this compound, the biofilm biomass was recorded at an absorbance of 2.72 ± 0.03 (A590), with an extracellular polysaccharide content of 1370 ± 56 μg and an adhesion force of 8.0 ± 0.2 nN. nih.gov

The following table summarizes the findings from a comparative in vitro study on P. aeruginosa biofilm formation.

Table 1: Effect of this compound on Pseudomonas aeruginosa Biofilm Parameters

Parameter Value in the Presence of this compound Unit Reference
Biofilm Biomass 2.72 ± 0.03 A590 nih.gov
Extracellular Polysaccharide 1370 ± 56 μg nih.gov

In addition to P. aeruginosa, the influence of magnesium ions (a component of this compound) on biofilm formation has been noted in other bacteria like Staphylococcus aureus. Studies have shown that a high concentration of magnesium can enhance biofilm biomass in several S. aureus strains, suggesting the role of the magnesium cation in promoting biofilm development under specific environmental stress conditions. frontiersin.org

Molecular Interactions with Proteins in in vitro Biochemical Studies (e.g., Kinase Binding)

The interaction of this compound with proteins, particularly enzymes like kinases, can be understood by considering the distinct roles of its two components: the magnesium ion (Mg²⁺) and the palmitate molecule. Direct in vitro studies of the entire this compound compound binding to kinases are not extensively documented; however, the individual roles of magnesium and palmitate in protein interactions are well-established through biochemical research.

Role of the Magnesium Ion: Magnesium ions are essential cofactors for the catalytic activity of virtually all protein kinases. researchgate.net Protein kinases are enzymes that catalyze phosphorylation—the transfer of a phosphate (B84403) group from a donor molecule like adenosine (B11128) triphosphate (ATP) to a protein substrate. bmglabtech.com In vitro biochemical assays and structural studies have shown that one or two Mg²⁺ ions are typically found in the active site of a kinase. researchgate.netelifesciences.org

The primary function of these Mg²⁺ ions is to coordinate the phosphate groups of the ATP molecule. elifesciences.org This coordination correctly orients the γ-phosphate of ATP for nucleophilic attack by the hydroxyl group of a serine, threonine, or tyrosine residue on the substrate protein. elifesciences.org By acting as an electrostatic bridge, Mg²⁺ stabilizes the negative charges on the phosphate tail of ATP, facilitating its binding to the kinase's active site and enabling the phosphoryl transfer reaction. researchgate.net Therefore, the magnesium component of this compound could theoretically participate in this crucial enzymatic process if it dissociates and becomes available to the kinase.

Role of the Palmitate Moiety: The palmitate component can interact with proteins through a process known as palmitoylation. This is a post-translational modification where the 16-carbon fatty acid, palmitate, is covalently attached to a cysteine (or sometimes serine/threonine) residue of a protein. uniprot.org This lipid modification increases the hydrophobicity of the protein, often influencing its trafficking, localization to cellular membranes, and interaction with other proteins. embopress.org

Some kinases are known to be regulated by palmitoylation. For example, the mitogen-activated protein kinase 10 (MAPK10) is palmitoylated, and this modification helps regulate its subcellular location and role in axonal development. uniprot.org Furthermore, the crystal structure of certain kinases, such as phosphatidylinositol 4-kinase IIα (PI4K IIα), reveals a lateral hydrophobic pocket near the active site. embopress.org This pocket is oriented towards the lipid bilayer and is hypothesized to bind hydrophobic ligands like fatty acids, suggesting a potential non-covalent binding site for molecules like palmitate that could influence kinase activity. embopress.org

Analytical Methodologies for Magnesium Palmitate Quantification and Speciation

Chromatographic Techniques for Compositional Analysis

Chromatography is a fundamental tool for separating and analyzing the components of magnesium palmitate, which is often a mixture of magnesium salts of different fatty acids.

Gas chromatography (GC) is the primary method for determining the fatty acid profile of this compound. Since fatty acid salts are not volatile enough for direct GC analysis, they must first be converted into more volatile derivatives, typically fatty acid methyl esters (FAMEs). nih.gov This derivatization is commonly achieved by reacting the this compound sample with a reagent like boron trifluoride in methanol. fao.orgpharmaguideline.com

The resulting FAMEs are then separated on a capillary GC column, often with a polar stationary phase like polyethylene (B3416737) glycol (e.g., Omegawax, Carbowax) or a moderately polar phase like cyanopropylphenyl polysiloxane. researchgate.net A flame ionization detector (FID) is commonly used for quantification due to its excellent sensitivity and linear response over a wide concentration range. nih.gov

The identification of individual fatty acid methyl esters is based on their retention times compared to known standards. pharmaguideline.com Quantitative analysis is typically performed using an internal standard and creating a calibration curve, or by area normalization, where the area of each peak is expressed as a percentage of the total area of all fatty acid peaks. fao.orgunipi.it For instance, pharmacopeial methods may specify that the fatty acid fraction of a sample should contain not less than 40.0% stearic acid and a sum of stearic and palmitic acid of not less than 90.0%. fao.org

Table 1: Typical GC Conditions for FAME Analysis

ParameterCondition
Column Fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a polar stationary phase (e.g., PEG) pharmaguideline.com
Carrier Gas Helium or Hydrogen nih.gov
Injector Temperature 250-280 °C nih.govunipi.it
Oven Temperature Program Initial hold at a lower temperature (e.g., 70-160°C), followed by a temperature ramp (e.g., 5-20°C/min) to a final temperature (e.g., 240-270°C) nih.gov
Detector Flame Ionization Detector (FID) nih.gov
Detector Temperature 260-300 °C pharmaguideline.comnih.gov

This table provides a general overview of typical GC conditions; specific parameters may vary depending on the instrument and the specific fatty acids being analyzed.

High-Performance Liquid Chromatography (HPLC) serves as a complementary technique to GC for the analysis of this compound and related substances. hplc.eu HPLC can be particularly useful for analyzing underivatized fatty acids and for separating isomers that may be challenging to resolve by GC. hplc.euuib.no

Reversed-phase HPLC with a C18 column is a common approach for separating fatty acids. hplc.euresearchgate.net The mobile phase typically consists of a mixture of acetonitrile, methanol, or other organic solvents with water, often with a gradient elution to resolve a wide range of fatty acids. uib.noresearchgate.net Detection can be achieved using a UV detector, especially if the fatty acids are derivatized with a UV-absorbing chromophore, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometry (MS). researchgate.netresearchgate.net

HPLC-MS, in particular, provides both separation and identification based on the mass-to-charge ratio of the eluted compounds, offering high specificity and sensitivity. uib.no This can be advantageous for identifying impurities and other related substances in the this compound sample. A described HPLC method for magnesium stearate (B1226849), a related compound, involved derivatization to allow for sensitive quantification, achieving a detection limit of 2 µg. researchgate.net

Gas Chromatography (GC) for Fatty Acid Content

Elemental Analysis for Magnesium Content and Stoichiometry

Determining the precise magnesium content is essential for confirming the stoichiometry of this compound. An excess or deficiency of magnesium can indicate the presence of unreacted starting materials, such as magnesium oxide or free fatty acids. google.com

Elemental analysis can be performed using techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS). researchgate.netnemi.gov These methods involve digesting the sample, typically in a strong acid, to bring the magnesium into a solution that can be introduced into the instrument. researchgate.net For instance, the United States Pharmacopeia (USP) specifies a limit of not less than 4.0% and not more than 5.0% of magnesium, calculated on a dried basis. usp.org

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) is another powerful technique that can provide elemental mapping of a sample. nih.gov This allows for the visualization of the distribution of magnesium on a surface, which can be particularly insightful for understanding the homogeneity of the material. nih.gov

The stoichiometry of the metallic soap can be influenced by the manufacturing process. google.com By accurately measuring the magnesium content, one can infer the ratio of magnesium to palmitate and assess the purity of the final product.

Spectroscopic Quantification Methods

Spectroscopic techniques offer rapid and often non-destructive methods for the quantification of both the organic (palmitate) and inorganic (magnesium) components of the compound.

Fourier Transform Infrared (FTIR) and Raman spectroscopy are valuable for the qualitative and quantitative analysis of this compound. In the FTIR spectrum of metal carboxylates, the characteristic strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) appear in the regions of 1650-1540 cm⁻¹ and 1450-1360 cm⁻¹, respectively. spectroscopyonline.com The positions of these bands can provide information about the coordination environment of the metal ion. researchgate.net

Quantitative analysis using FTIR can be performed by creating a calibration curve based on Beer's law, correlating the absorbance of a specific band with the concentration of the analyte. researchgate.net This approach has been used for the quantitative analysis of free acids in metal carboxylate solutions. researchgate.net

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information. A Raman method has been developed for the detection of magnesium stearate in pharmaceutical powders with a detection limit of about 0.1% (w/w), based on the C-H stretching bands around 2848 cm⁻¹. pharmtech.com Recent advancements using transformer-based models like "RamanFormer" are enhancing the ability to quantify components in mixtures from their Raman spectra. acs.orgnih.gov

Table 2: Key Vibrational Bands for this compound Analysis

Vibrational ModeFTIR Wavenumber (cm⁻¹)Raman Wavenumber (cm⁻¹)
Asymmetric COO⁻ Stretch 1650–1540 spectroscopyonline.com
Symmetric COO⁻ Stretch 1450–1360 spectroscopyonline.com
CH₂ Symmetric Stretch ~2850~2848 pharmtech.com
CH₂ Antisymmetric Stretch ~2920~2934 pharmtech.com

This table highlights key vibrational bands; exact positions can vary based on the sample's physical state and intermolecular interactions.

Atomic Absorption Spectrometry (AAS) is a highly sensitive and specific technique for determining the concentration of magnesium. nemi.gov The method is based on the absorption of light by free magnesium atoms in the gaseous state. The sample is typically dissolved or digested to create an aqueous solution, which is then aspirated into a flame or a graphite (B72142) furnace where it is atomized. nemi.govlasalle.edu

The absorbance of a specific wavelength of light by the magnesium atoms is proportional to the concentration of magnesium in the sample. pdx.edu To overcome potential interferences from other elements in the sample matrix, a releasing agent such as lanthanum chloride is often added. nemi.govlasalle.edu AAS is a well-established and robust method for the accurate quantification of magnesium in various matrices, including metallic soaps. researchgate.net The analytical range can be tailored by appropriate dilution of the sample solution. nemi.gov

Quantitative FTIR and Raman Spectroscopy

Thermal Analytical Methods for Purity and Hydration State Assessment

Thermal analytical techniques are crucial for characterizing the solid-state properties of this compound, particularly its purity and the nature of its hydration. Methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative and qualitative information on the thermal stability, water content, and phase transitions of the compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA is primarily used to determine the amount of associated water (hydration state) and to study its thermal decomposition profile. As the sample is heated, it loses mass at specific temperatures corresponding to the evaporation of free or bound water. The decomposition of the anhydrous salt occurs at higher temperatures. Studies on metallic soaps, including this compound, have utilized TGA to investigate their thermal stability and decomposition kinetics. asianpubs.orgresearchgate.net For instance, the thermal decomposition of this compound has been shown to be a kinetically zero-order reaction with an activation energy in the range of 15-30 kJ mol⁻¹. asianpubs.org

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for identifying the various hydrated and polymorphic forms of this compound. researchgate.net Commercial magnesium stearate, which is a mixture of magnesium stearate and this compound, exists in several forms, including anhydrous, monohydrate, dihydrate, and trihydrate states. netzsch.com These forms can interconvert depending on temperature and relative humidity. netzsch.com

DSC thermograms show distinct endothermic peaks corresponding to dehydration and melting events. The temperature and enthalpy of these transitions are unique to each form, allowing for their differentiation. For example, the dihydrate form of both magnesium stearate and palmitate has been found to bind water more tightly than the trihydrate form. neu.edu.tr The complex shapes of DSC curves for commercial samples often indicate a mixture of different hydrates. netzsch.com Analysis of pure this compound reveals that its crystals are significantly larger than those of magnesium stearate, and the dihydrate form is particularly well-developed. neu.edu.tr

The table below summarizes typical thermal events observed in the analysis of magnesium soaps containing palmitate, which are indicative of purity and hydration state.

Analytical MethodParameter MeasuredTypical Findings for this compound/Stearate HydratesSignificance
Thermogravimetric Analysis (TGA) Mass Loss vs. TemperatureStepwise mass loss corresponding to the removal of water molecules from different hydrate (B1144303) forms. researchgate.net The decomposition of the anhydrous salt occurs at higher temperatures. asianpubs.orgQuantifies water content to determine the specific hydration state (e.g., dihydrate, monohydrate). Assesses thermal stability.
Differential Scanning Calorimetry (DSC) Heat Flow vs. TemperatureMultiple endothermic peaks observed. A peak around 105°C can indicate moisture evaporation, while a peak near 126°C may correspond to a mesophase transition. researchgate.net Different hydrates show unique dehydration and melting endotherms. netzsch.comIdentifies different polymorphic and hydrated forms. researchgate.net Helps to assess the purity by comparing the thermogram to a reference standard.

In-Process Analytical Technologies (PAT) for Real-Time Monitoring

In-Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through real-time measurement of critical quality attributes of raw and in-process materials. mt.comadragos-pharma.com For this compound, which is often used as a lubricant in pharmaceutical manufacturing, PAT is essential for monitoring its distribution and physical state during processes like powder blending to ensure final product quality. nih.govpharmamanufacturing.com

Spectroscopic Methods

Spectroscopic tools are central to PAT because they are non-invasive, rapid, and can be implemented online or inline. pharmamanufacturing.com Near-infrared (NIR) and Raman spectroscopy are particularly effective for monitoring this compound.

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy is widely used for the on-line monitoring of lubricant blending in pharmaceutical production. pharmamanufacturing.com Since this compound is a major component of the common lubricant magnesium stearate, these methods are directly applicable. nih.gov The NIR system monitors the absorbance at specific wavelengths characteristic of the lubricant and other components in the blend in real-time. The standard deviation of the NIR signal over time is tracked; a stable, low standard deviation indicates that a uniform blend has been achieved. pharmamanufacturing.com This allows for the precise determination of the blending end-point, preventing issues like over-lubrication which can negatively impact tablet dissolution. neu.edu.trnih.gov

Raman Spectroscopy: Raman spectroscopy is another powerful PAT tool for analyzing this compound content in powder blends and on the surface of finished tablets. pharmtech.com The method can detect the compound based on its characteristic spectral bands, such as the symmetric stretch of the methylene (B1212753) group. pharmtech.com It offers high sensitivity, with detection limits reported to be around 0.1% (w/w). pharmtech.com This capability allows for mapping the distribution of the hydrophobic lubricant on a tablet's surface, which can be correlated with formulation performance. pharmtech.com

The following table outlines key PAT methods for the real-time monitoring of this compound in manufacturing processes.

PAT ToolPrincipleApplication in this compound MonitoringKey Parameters Monitored
Near-Infrared (NIR) Spectroscopy Measures the absorption of light in the near-infrared region (780-2500 nm). pharmamanufacturing.comReal-time, in-line monitoring of powder blend homogeneity during pharmaceutical manufacturing. pharmamanufacturing.cominnopharmaeducation.comAbsorbance at characteristic wavelengths; Standard deviation of spectral data to determine blend uniformity. pharmamanufacturing.com
Raman Spectroscopy Measures inelastic scattering of monochromatic light, providing a chemical fingerprint of the material. pharmtech.comDetection and quantification of this compound in powder blends and on tablet surfaces. pharmtech.comIntensity of characteristic Raman bands (e.g., ~2848 cm⁻¹); Spatial distribution on surfaces. pharmtech.com
Terahertz Time-Domain Spectroscopy (THz-TDS) Uses sub-millimeter wave radiation to measure material properties like refractive index, which correlates with density. pharmaexcipients.comMonitoring shear-induced blend densification during the blending process with lubricants. pharmaexcipients.comRefractive index; Blend density. pharmaexcipients.com

Magnesium Palmitate in Materials Science and Engineering Applications

Role as a Processing Aid in Polymer Systems

In the manufacturing of plastic products, additives are crucial for optimizing processes and enhancing the properties of the final product. Magnesium palmitate, similar to other metallic stearates, functions as a vital processing aid, particularly in the extrusion and molding of various polymers. pishrochem.comchemicalbook.com Its utility stems from its lubricating and stabilizing properties.

The incorporation of this compound into polymer formulations significantly improves their processability during high-temperature and high-pressure operations like extrusion and injection molding. anton-paar.comgoogle.com As a lubricant, it reduces the friction between the polymer melt and the metal surfaces of the processing equipment, such as extruder barrels and molds. pishrochem.com It also lowers the friction between the polymer granules themselves. pishrochem.com This reduction in friction leads to several processing advantages:

Enhanced Flow and Reduced Pressure: By improving the fluidity of the polymer melt, this compound allows for a smoother and more efficient manufacturing process, which can lead to lower energy consumption. pishrochem.com

Elimination of Melt Fracture: In processes like blown film extrusion, particularly with resins like Linear Low-Density Polyethylene (B3416737) (LLDPE), melt fracture can occur, causing surface roughness and reducing film strength. Processing aids like this compound can coat the die surface, acting as a lubricant that reduces shear stress and mitigates these defects.

Acid Scavenging: During the processing of certain polymers, such as Polyvinyl Chloride (PVC), thermal degradation can release corrosive acids like hydrochloric acid. pishrochem.comnachmann.it this compound can act as an acid scavenger, neutralizing these acids to protect both the polymer's structural integrity and the processing machinery. pishrochem.comnachmann.it

The table below summarizes the key effects of using this compound as a processing aid in polymer systems.

EffectBenefit in Polymer Processing
Internal & External Lubrication Reduced friction, enhanced melt fluidity, lower processing temperatures, and reduced wear on machinery. pishrochem.com
Mold Release Prevents sticking of the finished part to the mold, allowing for easier ejection and improved surface finish. google.comsilverfernchemical.com
Acid Neutralization Prevents polymer degradation from acid byproducts (e.g., HCl from PVC), improving thermal stability. pishrochem.comnachmann.it
Dispersion Aid Can help in the uniform dispersion of other additives and fillers within the polymer matrix.

The effectiveness of this compound as a lubricant and release agent is based on its chemical structure, which consists of a polar magnesium head and two long, non-polar hydrocarbon tails. This amphiphilic nature governs its behavior at interfaces.

The primary mechanism is boundary lubrication . nih.gov During processing, the this compound molecules migrate to the surfaces. They form a thin, solid film on the metal walls of the extruder or mold and on the surface of the polymer particles. mdpi.com This layer prevents direct contact between the polymer and the equipment, effectively reducing adhesion and friction. mdpi.compharmaexcipients.com The long hydrocarbon tails of the palmitate molecules create a low-shear-strength surface that allows for easy slippage. pishrochem.com

As a release agent, particularly in molding operations, this boundary film is crucial. It forms a barrier between the hot polymer and the cooler mold surface, preventing the plastic from adhering to the mold as it solidifies. google.comsilverfernchemical.com This ensures a clean release of the molded article, preserving its shape and surface quality. pishrochem.com

Influence on Polymer Extrusion and Molding Processes

Application in Lubricating Oil Formulations

In the field of lubrication technology, metallic soaps are used to formulate additives that enhance the performance and lifespan of lubricating oils, especially in internal combustion engines. Overbased metallic detergents are a key class of these additives.

Overbased detergents are additives that contain a significant excess of a metallic base, such as magnesium carbonate, colloidally dispersed within the soap molecules. semanticscholar.orggoogle.com this compound can be synthesized as an overbased detergent for use in lubricating oils. uobaghdad.edu.iqresearchgate.net These additives perform two critical functions:

Neutralizing Acids: Combustion processes in engines produce acidic byproducts. These acids can corrode engine parts and accelerate the degradation of the lubricating oil. addinol.derymax-lubricants.com The alkaline reserve in overbased this compound neutralizes these harmful acids. semanticscholar.orgaddinol.de

Detergency and Dispersancy: They help to keep engine components clean by preventing the buildup of sludge and varnish at high temperatures and suspending insoluble degradation products in the oil. semanticscholar.orgcn-lubricantadditive.com

The synthesis of overbased this compound typically involves reacting palmitic acid with an excess of a magnesium source, like magnesium oxide, in the presence of promoters and then bubbling carbon dioxide through the mixture to form a colloidal dispersion of magnesium carbonate. uobaghdad.edu.iqresearchgate.net

The addition of overbased this compound has a demonstrable effect on key properties of lubricating oils, namely oxidation stability and the Total Base Number (TBN).

Total Base Number (TBN) is a measure of the oil's reserve alkalinity, indicating its capacity to neutralize acids. addinol.dexylemanalytics.com The TBN is expressed in mg of potassium hydroxide (B78521) per gram of oil (mg KOH/g). addinol.de Research has shown that the concentration of overbased this compound detergent added to a lubricant has a significant effect on the TBN of the blended oil. semanticscholar.orguobaghdad.edu.iqresearchgate.net As the concentration of the additive increases, the TBN of the oil blend also increases, enhancing its acid-neutralizing capability. researchgate.net

Oxidation Stability refers to the oil's resistance to degradation at high temperatures. Oxidation leads to sludge formation and an increase in viscosity. Studies have evaluated the performance of oil blends containing overbased this compound and found that they exhibit higher oxidation stability compared to blends with standard antioxidants, indicating that the additive contributes to prolonging the service life of the oil. semanticscholar.orguobaghdad.edu.iqresearchgate.netresearchgate.net

The following table illustrates the relationship between the concentration of overbased this compound and the resulting TBN in a lubricating oil blend, based on published research findings. semanticscholar.orgresearchgate.net

Concentration of Overbased this compound (wt/wt %)Resulting Total Base Number (TBN) (mg KOH/g)
1.0%Moderate Increase
2.0%Significant Increase
3.5%High Increase
5.0%Very High Increase

Overbased this compound as a Detergent Additive

Development of this compound-Containing Composites

This compound is incorporated into materials to create composites with tailored properties. While not typically a primary structural reinforcement, its role as a functional additive is critical in the development of advanced polymer composites. google.comnih.gov

In this context, a polymer composite is a material where the polymer matrix is enhanced by the addition of fillers or reinforcing agents. The inclusion of this compound results in a composite material where the processing characteristics and certain physical properties are modified. For instance, in a propylene (B89431) terpolymer composite designed for blow-molded articles, this compound can be used as an acid neutralizer alongside other additives to achieve desired properties like clarity and gloss. google.com

The development of such composites involves carefully selecting the concentration of this compound to balance its benefits, such as improved flow and mold release, without negatively impacting the mechanical properties of the final product. google.com Its function can be compared to that of stearic acid in multi-layer protective coatings on metal substrates, where it can form part of a hydrophobic, corrosion-resistant layer. researchgate.net Research into zinc palmitate-based composites for chemical processes also highlights the potential for metallic soaps to be integral components of functional composite materials. acs.org

Design and Manufacturing of Mg/Polymer Composites

In the design and manufacturing of polymer composites, this compound is primarily utilized as a processing aid, specifically as a lubricant and anti-caking agent. chemicalbook.com Its incorporation into polymer formulations facilitates smoother and more efficient processing. During compounding, it helps in the dispersion of solid fillers within the polymer matrix. up.ac.za

The manufacturing process often involves blending the polymer resin with fillers and additives, including this compound, before melt processing techniques like extrusion or injection molding. Magnesium stearate (B1226849), a compound commercially available as a mixture of magnesium stearate and this compound, is frequently used for this purpose. mdpi.com The presence of these metal soaps can be crucial for achieving a homogeneous distribution of particles, which is essential for the final properties of the composite material. up.ac.za For instance, in the production of high-density polyethylene (HDPE) filled with magnesium hydroxide or calcium carbonate, coating the filler particles with metal stearates is a key step to improve their incorporation into the polymer. lboro.ac.uk

Role of this compound in Composite Rheology

The rheological properties of a polymer composite—its flow and deformation characteristics during processing—are significantly influenced by the addition of this compound. Acting as a lubricant, it reduces the friction between polymer chains and between the polymer melt and processing equipment surfaces. This lubricating effect typically leads to a reduction in the melt viscosity of the composite material. up.ac.za

Studies on metal stearates in polymer compounding have shown that their mixtures can lower melting points and reduce melt viscosity, which is beneficial for processing. up.ac.za The specific ratio of palmitate to stearate in commercial magnesium stearate can also affect the flow properties of the powder blend before melting. researchgate.net Research on powder rheology has demonstrated that the addition of magnesium stearate (containing palmitate) improves the flow performance of powders intended for composite manufacturing, with an optimal concentration often found to be around 1% by weight, beyond which further additions may not enhance flow behavior. mdpi.comresearchgate.net In some polymer systems, however, the stiffening effect of metallic stearates can be observed. rsdjournal.org The initial moisture content and crystalline structure of the magnesium stearate/palmitate also play a role in defining the rheology of lubricated powder blends. nih.gov

Influence on Material Mechanical Properties (e.g., tensile strength, elasticity)

The influence of this compound on the mechanical properties of polymer composites is complex and depends on the specific polymer matrix, filler, and the concentration of the additive. While its role as a lubricant is beneficial for processing, it can sometimes compromise the mechanical integrity of the final product. A film of lubricant around filler particles can weaken the interface between the filler and the polymer matrix, potentially leading to a decrease in tensile strength. nih.gov

However, research has also shown contrary or nuanced effects. In a study on poly(butylene adipate-co-terephthalate) (PBAT) and polycaprolactone (B3415563) (PCL) blends, the addition of magnesium stearate led to an increase in the tensile modulus. rsdjournal.org Specifically, a 0.125% concentration increased the modulus by 43.2%, and a 0.125% concentration increased tensile strength by 9.4%. rsdjournal.org Another study found that surface modification of fillers like magnesium hydroxide and calcium carbonate with magnesium stearate significantly improved the toughness and impact properties of the resulting composites compared to those with uncoated fillers. lboro.ac.uk The effect can also be dependent on the palmitate-to-stearate ratio; in pharmaceutical tableting, a higher palmitate ratio has been correlated with reduced mechanical strength. researchgate.net

Table 1: Effect of Magnesium Stearate/Palmitate on Mechanical Properties of Polymer Composites
Polymer SystemAdditive/ConcentrationObserved Effect on Mechanical PropertiesReference
75PBAT/25PCL Blend0.125% Magnesium StearateTensile Modulus: +43.2% Tensile Strength: +9.4% rsdjournal.org
75PBAT/25PCL Blend0.250% Magnesium StearateTensile Modulus: +17.25% rsdjournal.org
HDPE with Mg(OH)₂ or CaCO₃ fillerMagnesium Stearate (coating on filler)Significant improvement in toughness and impact properties. lboro.ac.uk
MaltodextrinsMagnesium StearateLowered tensile strength of compacts. nih.gov

Functional Coatings and Surface Treatments Incorporating this compound

This compound and related metal soaps are used in surface treatments, primarily for modifying the surface of filler particles before their integration into a composite material. lboro.ac.uk This type of surface coating is critical in materials science as it enhances the compatibility between hydrophilic inorganic fillers (like calcium carbonate) and a hydrophobic polymer matrix (like polyethylene). lboro.ac.uk The treatment works by creating a monolayer of the metal stearate on the filler surface, which reduces its surface energy and hydrophilicity. lboro.ac.uk This improved compatibility leads to better dispersion of the filler and enhanced mechanical properties, particularly toughness, in the final composite. lboro.ac.uk

Beyond filler treatment, this compound is listed as a "varnish drier," indicating its use in coating formulations to accelerate the drying and hardening process. chemicalbook.com Patents have also described lubricant compositions containing magnesium stearate dihydrate for use in dry paint products, which represents another application in functional coatings. google.com These applications leverage the chemical properties of this compound to control the physical and functional characteristics of the final coated surface.

Emerging Applications in Non-Biological Material Systems

While much of the recent research on magnesium compounds has focused on biomedical applications, some non-biological uses for this compound continue to be relevant. mdpi.comnih.gov Its established role as a lubricant for plastics remains a primary industrial application. chemicalbook.com

An emerging area of interest is in more sophisticated lubricant systems. There is potential for using mixtures of metal stearates, including this compound, to create synergistic effects, such as lowering fluidification temperatures more effectively than single components, which can be advantageous in polymer compounding. up.ac.za Its application as a varnish drier and as a component in dry paint formulations also points to its utility in the broader coatings industry. chemicalbook.comgoogle.com As industries seek more efficient and specialized processing aids, the specific properties of this compound, potentially isolated from its common mixture with magnesium stearate, may be exploited for novel material formulations.

Computational and Theoretical Studies of Magnesium Palmitate

Molecular Dynamics Simulations of Magnesium Palmitate Systems

Molecular dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic evolution of the system, offering insights into material properties and processes. For this compound, MD simulations are crucial for understanding its behavior in both crystalline and non-crystalline states.

The arrangement of molecules in the solid state dictates many of a material's macroscopic properties. This compound, like its close relative magnesium stearate (B1226849), can exist in various crystalline and amorphous forms. researchgate.netnetzsch.com

Crystalline Packing: The precise crystal structure of this compound has been challenging to determine experimentally, a difficulty shared with magnesium stearate. iucr.org This is partly because commercial samples are often mixtures of stearate and palmitate, and can exist in various hydrated forms. researchgate.netnetzsch.com Computational models, however, can help build plausible structural models. Simulations of similar metal soaps, like calcium stearate and potassium palmitate, show that the metal ions are coordinated by the carboxyl oxygen atoms, forming distinct layers with the aliphatic chains oriented outwards. iucr.orgscispace.com MD simulations for this compound would likely start with a similar layered arrangement, allowing for the refinement of lattice parameters and intermolecular distances to find the most energetically stable packing configuration. Recent advances in simulating magnesium-containing systems, such as the development of optimized force fields, enhance the accuracy of these models by better representing solvation and ion-binding properties. nih.govmatlantis.com

Amorphous State Modeling: The amorphous, or non-crystalline, state lacks long-range molecular order. wikipedia.orgslideshare.net This state is particularly relevant in pharmaceutical applications where magnesium stearate (often containing palmitate) is used as a lubricant. researchgate.netneu.edu.tr Mechanical processes like milling can induce a transition from a crystalline to an amorphous state by introducing defects and breaking down the crystal lattice. acs.org

MD simulations can model this amorphous state by starting with a random arrangement of this compound molecules in a simulation box and allowing the system to evolve. Another method involves "heating" a simulated crystal to a molten state and then rapidly "cooling" it to "freeze" the molecules in a disordered, glass-like arrangement. nih.gov These simulations help in understanding the differences in mechanical properties, such as ductility and brittleness, between the crystalline and amorphous forms. nih.gov

Table 1: Comparison of Properties in Crystalline vs. Amorphous Solids
PropertyCrystalline FormAmorphous FormRelevance to Modeling
ArrangementOrdered, long-range periodic structureDisordered, lacks long-range order wikipedia.orgInitial coordinates for MD simulations are set as either a defined lattice or a random configuration.
Melting PointSharp, distinct temperatureMelts over a range of temperatures; exhibits a glass transition temperature (Tg) nih.govSimulations can predict phase transition temperatures by monitoring structural and energetic changes with temperature.
Mechanical PropertiesOften more ductile, less brittle nih.govOften harder, more brittle nih.govMD simulations can calculate stress-strain relationships to predict mechanical behavior.
StabilityThermodynamically more stableThermodynamically less stable, higher energy slideshare.netEnergy calculations from simulations quantify the relative stability of different forms.

The behavior of this compound is governed by a balance of intermolecular forces, including ion-dipole interactions, van der Waals forces, and hydrogen bonding (in hydrated forms). The primary interaction is the electrostatic attraction between the magnesium cation (Mg²⁺) and the two anionic carboxylate groups of the palmitate chains.

MD simulations are particularly effective for studying these interactions. Simulations of Mg²⁺ ions with carboxylate groups show that the magnesium ion's strong hydration propensity plays a key role. chemrxiv.org Unlike other divalent cations such as Ca²⁺, which can form direct contact ion pairs with carboxylates, Mg²⁺ often favors a solvent-separated complex, where a layer of water molecules remains between the ion and the carboxylate group. chemrxiv.org This has a significant impact on how this compound molecules interact with each other and with other substances.

Self-assembly is the spontaneous organization of molecules into ordered structures. karazin.ua In aqueous solutions, amphiphilic molecules like palmitate esters can self-assemble into micelles. mdpi.com MD simulations of oleyl palmitate have shown that this self-assembly can be a rapid process, occurring on a nanosecond timescale. mdpi.com For this compound, simulations can model how the divalent magnesium ion bridges two palmitate chains, influencing the formation of larger aggregates or lamellar structures characteristic of metal soaps. acs.org

Crystalline Packing and Amorphous State Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. sioc-journal.cn It is highly effective for calculating properties like molecular geometry, interaction energies, and electronic properties.

While specific DFT studies focused solely on this compound are not widely published, research on related magnesium-carboxylate complexes provides significant insight. nih.govacs.org DFT calculations on these systems investigate the electronic structure, stability, and acidity of the complexes. nih.gov These studies confirm the closed-shell ionic nature of the bond between the magnesium ion and the oxygen atoms of the carboxylate ligand. nih.gov

DFT can be used to:

Optimize Molecular Geometry: Determine the most stable bond lengths and angles within the this compound molecule, including the coordination geometry around the Mg²⁺ ion.

Calculate Interaction Energies: Quantify the strength of the bond between the Mg²⁺ ion and the palmitate ligands. For instance, DFT calculations on a model Mg-terephthalic acid network found adsorption energies for O₂ and CO₂ to be -0.79 eV and -0.69 eV, respectively, indicating strong interactions with the Mg²⁺ center. csic.es

Analyze Charge Distribution: Map the electron density to understand the charge transfer between the magnesium ion and the palmitate chains, confirming the ionic character of the interaction. scilit.com

Predict Spectroscopic Properties: Calculate vibrational frequencies that can be compared with experimental data from techniques like FT-IR to validate the computational model.

Table 2: Potential Outputs of DFT Calculations for a Magnesium-Carboxylate System
Calculated PropertyDescriptionExample from Related Systems
Interaction EnergyThe energy released upon the formation of the complex, indicating stability.Stable pentahydrated magnesium-carboxylate complexes confirmed by interaction energy studies. nih.gov
Adsorption EnergyEnergy change when a molecule binds to the Mg center.Adsorption energy of O₂ on a Mg-organic network was calculated to be -0.79 eV. csic.es
Bond Length (Mg-O)The equilibrium distance between the magnesium ion and a coordinating oxygen atom.Influenced by other interactions, such as hydrogen bonding, which can elongate or shorten the Mg-O bond. acs.org
pKa ValueAcidity of coordinated water molecules.Calculated pKa values for water bound to Mg-carboxylate complexes range from 15.08 to 19.36. nih.gov

Modeling of Polymorphic Transitions and Phase Stability

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. researchgate.net These different forms, or polymorphs, can have distinct physical properties, including stability, melting point, and solubility. This compound, like magnesium stearate, is known to exhibit pseudo-polymorphism, forming various hydrates (monohydrate, dihydrate, etc.) that can interconvert depending on temperature and humidity. netzsch.com

Computational modeling can predict the relative stability of different polymorphs by calculating their lattice energies. The form with the lowest energy is the most thermodynamically stable under a given set of conditions. pageplace.de Thermodynamic modeling can also be used to predict phase transitions. For example, differential scanning calorimetry (DSC) experiments on mixtures of magnesium stearate and palmitate show distinct thermal events corresponding to dehydration and melting. researchgate.net

Computational studies can simulate these transitions. For instance, MD simulations can model the melting of a crystal by gradually increasing the temperature and observing the breakdown of the ordered structure. nih.gov This can help determine the melting point and analyze the structural changes that occur during the transition. Experimental data for palmitate-containing systems show that the presence of palmitate can increase the phase transition temperature of lipid bilayers, indicating that it promotes a more ordered, gel-like state. nih.gov Modeling can explore the energetic reasons for this stabilizing effect.

First-order phase transitions, such as the transformation from one crystal structure to another, can be modeled to understand the energy barriers and mechanisms involved. aps.orgarxiv.org

Simulation of Surface Adsorption and Interfacial Behavior

The behavior of this compound at interfaces is critical for many of its applications, such as lubrication and surface coating. Computational simulations provide a molecular-level view of how these molecules arrange themselves at surfaces and interact with their environment.

Surface Adsorption: Simulations can model the adsorption of this compound onto various surfaces. This involves placing the molecule near a simulated surface (e.g., a metal oxide or another crystal) and calculating the interaction energies to determine the most favorable adsorption sites and orientations. MD simulations can show the dynamic process of adsorption from a solution or melt. nih.gov Studies on the adsorption of similar molecules, like sodium palmitate, onto mineral surfaces have used thermodynamic data to show that the process is spontaneous and exothermic. researchgate.net Computational models like the Langmuir isotherm can be used to fit experimental adsorption data. researchgate.net

Interfacial Behavior: The air-water interface is a key environment for studying the behavior of amphiphilic molecules. Combined experimental and MD simulation studies on palmitic acid monolayers at the air-water interface have shown how divalent cations like Mg²⁺ influence the structure. chemrxiv.org Due to its strong interaction with water, Mg²⁺ is less effective than Ca²⁺ at bridging between carboxylate headgroups at the interface. chemrxiv.org MD simulations reveal the specific coordination environment of the ions and the resulting structure of the interfacial water layer, which is difficult to probe experimentally. chemrxiv.orggriffith.edu.au These simulations provide fundamental insights into the mechanisms that drive the enrichment of such molecules at interfaces.

Table 3: Parameters from a Molecular Dynamics Simulation of Adsorption
ParameterDescriptionTypical Insights Gained
Adsorption Energy (Esorb)The energy change when a molecule adsorbs onto a surface. A more negative value indicates stronger binding.Predicts the affinity of the adsorbate for the surface. MD results for tetracycline (B611298) adsorption on polypropylene (B1209903) showed Esorb values between -36 and -50 kcal/mol. nih.gov
Center of Mass (COM) DistanceThe distance between the center of mass of the adsorbing molecule and the surface.Tracks the movement of the molecule towards or away from the surface over time.
Radial Distribution Function (RDF)Describes how the density of surrounding particles varies as a function of distance from a reference particle.Identifies the preferred binding sites and distances between the adsorbate and surface atoms.
Interaction ComponentsBreakdown of the total interaction energy into components like van der Waals and electrostatic forces. nih.govReveals the nature of the forces driving the adsorption process (e.g., physisorption vs. chemisorption).

Systems Biology Approaches to Mechanistic Understanding (Non-Physiological Contexts)

While systems biology traditionally focuses on complex biological networks, its principles can be adapted to understand mechanistic behavior in complex, non-physiological chemical systems. In the context of this compound, this involves moving beyond the study of the isolated molecule to modeling its interactions within a multi-component system, such as a pharmaceutical formulation or a polymer matrix.

Computational approaches could include:

Multi-scale Modeling: Combining quantum mechanical methods (like DFT) for the reactive sites with classical methods (like MD) for the bulk material to simulate the behavior of the entire tablet formulation under compression.

Quantitative Structure-Property Relationship (QSPR): Developing models that correlate the structural features of this compound (and other components) with macroscopic properties like powder flow or tablet hardness.

Network Analysis: Viewing the formulation as a network of interacting particles, where nodes represent different chemical species and edges represent their interactions. This could help understand how variability in one component, such as the palmitate-to-stearate ratio, affects the stability and performance of the entire system. netzsch.com

While direct applications of "systems biology" to this compound are not established, the underlying principle of studying complex interactions within a whole system is a key direction for future computational research in materials science and pharmaceutical development. nih.gov

Environmental Fate and Degradation Pathways of Magnesium Palmitate Non Toxicological

Chemical Degradation Mechanisms in Abiotic Environments

The abiotic degradation of magnesium palmitate involves chemical processes that occur without microbial intervention. These mechanisms are influenced by environmental factors such as moisture, light, and interaction with other chemical species.

One of the primary abiotic degradation pathways is hydrolysis. The presence of water can facilitate the dissociation of this compound into magnesium hydroxide (B78521) and free palmitic acid. This process can be influenced by the pH of the surrounding medium. mdpi.com The formation of metal soaps, like this compound, can be a result of interactions between pigments and binders in materials such as paint; subsequent degradation, including hydrolysis, can contribute to the physical deterioration of these materials. mdpi.comresearchgate.net

Palmitic acid, once released, is susceptible to further abiotic degradation. While it is not expected to undergo significant hydrolysis itself due to the lack of hydrolyzable functional groups under typical environmental conditions, it can be degraded by other means. nih.gov In the atmosphere, palmitic acid can react with photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of about 20 hours. nih.gov When adsorbed onto surfaces like silica (B1680970) gel and exposed to light with wavelengths greater than 290 nm, palmitic acid has shown significant degradation. nih.gov However, direct photolysis in seawater under ambient sunlight is considered negligible. nih.gov The interaction with metal ions present in soil and water can also trigger or catalyze the degradation of organic compounds structurally similar to the palmitate component. alanplewis.com

Table 1: Abiotic Degradation Factors for this compound and its Components

Factor Degradation Mechanism Affected Component Environmental Context Finding
Water (Moisture) Hydrolysis This compound Soil, Water, Material Surfaces Dissociates into magnesium hydroxide and free palmitic acid, a process favored by humidity. mdpi.com
Sunlight (UV Radiation) Photolysis / Photo-oxidation Palmitic Acid Atmosphere, Surfaces Degrades when adsorbed on silica gel under UV light (>290 nm). nih.gov The vapor-phase reaction with hydroxyl radicals leads to an atmospheric half-life of ~20 hours. nih.gov
pH Influences Hydrolysis & Solubility This compound Soil, Water Affects the rate of dissociation and the availability of the palmitate for further degradation. yachaytech.edu.ecuzh.ch
Metal Ions Catalysis Palmitate Component Soil, Water The presence of other metals can potentially trigger and accelerate the degradation of the organic moiety. alanplewis.com

Microbial Biotransformation Pathways in Environmental Matrices (Non-Ecotoxicological)

The primary route for the environmental breakdown of this compound is through the microbial biotransformation of its palmitic acid component. Palmitic acid is readily biodegradable by a wide range of microorganisms under both aerobic and anaerobic conditions. heraproject.comcore.ac.uk The low water solubility of this compound is a key rate-limiting factor, as microorganisms primarily metabolize dissolved substances. heraproject.comarcjournals.org

Under aerobic conditions, microorganisms utilize palmitic acid as a carbon source, ultimately breaking it down into carbon dioxide and water. The rate of metabolism for fatty acid salts generally decreases as the carbon chain length increases. heraproject.comarcjournals.org

In anaerobic environments, such as in sediments or anaerobic digesters, the biotransformation of palmitic acid follows a different pathway. It is a well-documented long-chain fatty acid (LCFA) that can be degraded to methane (B114726) and carbon dioxide. nih.govcore.ac.uk Studies on anaerobic sludge have shown that palmitic acid can be converted to methane, with one study reporting that 25.6% of radiolabeled palmitic acid was converted to methane after 28 days. nih.govresearchgate.net The process can sometimes be inhibited by the accumulation of the LCFA itself or by the presence of other fatty acids like oleic acid. core.ac.uk

The magnesium ion component can also influence microbial activity. Research on certain bacteria has shown that magnesium concentrations in the growth medium can affect fatty acid metabolism. elifesciences.orgelifesciences.org For instance, in Vibrio alginolyticus, an increased concentration of magnesium ions led to a higher abundance of intracellular palmitic acid. elifesciences.orgelifesciences.org Furthermore, some bacteria, such as Pseudomonas aeruginosa, can utilize this compound in growth media to form biofilms. researchgate.netncats.io

Table 2: Microbial Biotransformation of the Palmitate Component

Condition Pathway Key Processes Primary End Products Notes
Aerobic Aerobic Respiration Beta-oxidation Carbon Dioxide (CO₂), Water (H₂O), Biomass Considered readily biodegradable. heraproject.com The rate is influenced by solubility and decreases with increasing fatty acid chain length. heraproject.comarcjournals.org
Anaerobic Anaerobic Digestion Acidogenesis, Acetogenesis, Methanogenesis Methane (CH₄), Carbon Dioxide (CO₂), Biomass Palmitic acid is a known substrate for methanogenesis in anaerobic environments. nih.govcore.ac.ukresearchgate.net

Analytical Monitoring of Degradation Products in Environmental Studies

Monitoring the environmental fate of this compound and its degradation products requires sophisticated analytical techniques capable of identifying and quantifying the parent compound, free palmitic acid, and subsequent breakdown products.

Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and powerful tool for this purpose. unipi.it It allows for the separation, identification, and quantification of free fatty acids and their derivatives in complex environmental matrices. mdpi.com However, due to the low volatility of fatty acids and their salts, a derivatization step is typically necessary before GC-MS analysis. This involves converting the analytes into more volatile forms, for example, through silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). unipi.it Specific GC-MS methods have been developed that can distinguish between free fatty acids and those bound in metal soaps, including magnesium salts. unipi.it

Other analytical methods can provide complementary information.

Fourier-transform infrared spectroscopy (FTIR) can be used to study the chemical structure and identify the formation or degradation of metal soaps in solid samples, such as aged paint films. mdpi.com

Thermal analysis techniques , including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to characterize the physical properties and thermal stability of metal soaps like magnesium stearate (B1226849), which is structurally similar to this compound. researchgate.net These techniques can help monitor changes in the material as it degrades.

Liquid chromatography coupled with mass spectrometry (LC-MS) can also be employed, particularly for analyzing fatty acids without derivatization. elifesciences.org

Spectrophotometric methods are available for the quantitative determination of magnesium ions in aqueous solutions, which can be used to track the dissociation of the parent compound. acs.org

Table 3: Analytical Techniques for Monitoring this compound and its Degradation

Technique Analyte/Parameter Measured Application in Environmental Studies
Gas Chromatography-Mass Spectrometry (GC-MS) Free fatty acids (palmitic acid), fatty acid derivatives, and other organic degradation products. Quantitative analysis of palmitic acid concentration in soil, water, and sludge. core.ac.ukunipi.it
Liquid Chromatography-Mass Spectrometry (LC-MS) Saturated and unsaturated fatty acids, including palmitic acid. Quantification of fatty acids in biological and environmental samples, often without the need for derivatization. elifesciences.org
Fourier-Transform Infrared Spectroscopy (FTIR) Functional groups, chemical bonds (e.g., carboxylate group). Characterizing the formation and degradation of metal soaps in solid matrices. mdpi.com
Thermal Analysis (DSC, TGA) Thermal stability, phase transitions, decomposition temperature. Assessing the physical state and degradation characteristics of the solid compound. researchgate.net
Spectrophotometry Concentration of magnesium ions (Mg²⁺). Monitoring the release of magnesium from the salt into an aqueous environment. acs.org

Future Research Directions and Interdisciplinary Perspectives

Novel Synthetic Routes and Sustainable Production of Magnesium Palmitate

The traditional synthesis of this compound often involves double decomposition, which can present environmental and efficiency challenges. Future research is increasingly focused on developing "green" and sustainable production methods. This includes exploring solvent-free reaction conditions, utilizing bio-based starting materials, and optimizing reaction parameters to minimize energy consumption and waste generation. The principles of green chemistry are being applied to the synthesis of metallic soaps, aiming for more environmentally friendly processes. tandfonline.comdntb.gov.uaresearchgate.net One area of investigation is the use of microwave-assisted synthesis, which can accelerate reaction times and improve energy efficiency. unl.pt Another promising avenue is the exploration of mechanochemical synthesis, a solvent-free method that relies on mechanical energy to drive chemical reactions.

The development of sustainable production methods also extends to the sourcing of raw materials. Research into utilizing fatty acids from underutilized tropical seeds and other renewable biomass sources is gaining traction. dntb.gov.ua The goal is to create a more circular economy for the production of this compound and other metallic soaps.

Advanced Characterization Techniques for Nanoscale Phenomena

Understanding the nanoscale properties of this compound is crucial for optimizing its performance in various applications. While traditional characterization techniques have provided valuable insights, future research will increasingly rely on advanced methods to probe the material's structure and behavior at the nanoscale.

High-resolution imaging techniques, such as atomic force microscopy (AFM) and transmission electron microscopy (TEM), will be instrumental in visualizing the morphology and crystal structure of this compound nanoparticles. grafiati.com These techniques can provide detailed information about particle size, shape, and surface topography, which are critical for understanding its function as a lubricant and anti-caking agent. researchgate.netpharmaexcipients.com Spectroscopic methods, including Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy, will continue to be important for elucidating the molecular structure and interactions of this compound. science.govscience.gov

Elucidation of Complex Interfacial Mechanisms

This compound often functions at interfaces, such as the boundary between oil and water in emulsions or between solid particles in a powder. researchgate.netresearchgate.net A deeper understanding of the complex mechanisms at these interfaces is essential for developing new and improved applications.

Future research will focus on elucidating the role of this compound in stabilizing emulsions, where it can act as an emulsifier to improve texture and shelf life. chemicalbook.comhsyuchengchem.com The interaction of this compound with other components at the oil-water interface, and how this affects emulsion stability, will be a key area of investigation. yorku.ca In the context of powder technology, research will aim to further clarify how this compound forms a lubricating layer on particle surfaces, reducing friction and improving flowability. researchgate.net The influence of factors such as particle size, surface area, and crystal form on this interfacial behavior will be explored in greater detail. researchgate.netpharmaexcipients.com

Integration of Computational and Experimental Methodologies

The combination of computational modeling and experimental studies offers a powerful approach to understanding and predicting the behavior of this compound. coudert.namecolab.wsuantwerpen.beresearchgate.net Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can provide insights into the molecular-level interactions and structural properties of the compound. atamanchemicals.comresearchgate.net

Future research will see a greater integration of these computational methods with experimental data. researchgate.net For instance, MD simulations can be used to model the adsorption of this compound onto different surfaces, complementing experimental studies on its lubricating properties. researchgate.net DFT calculations can help to understand the electronic structure and reactivity of this compound, providing a theoretical basis for designing new synthetic routes. researchgate.net This integrated approach will accelerate the discovery and development of new applications for this compound.

Expanding Applications in Advanced Materials and Industrial Processes

While this compound is already used in a variety of industrial applications, there is significant potential for its use in advanced materials and new industrial processes. google.com One promising area is the development of superhydrophobic coatings. grafiati.comresearchgate.netingentaconnect.com By creating a rough surface structure with low surface energy, this compound can be used to produce materials that are highly water-repellent, with potential applications in self-cleaning surfaces, anti-icing coatings, and oil-water separation. grafiati.comresearchgate.netingentaconnect.comresearchgate.net

In the field of polymer science, this compound can be used as a lubricant and stabilizer for plastics. chemicalbook.comatamanchemicals.comgoogle.com Further research could explore its use in creating polymer composites with enhanced mechanical or thermal properties. There is also potential for its use in the development of new drug delivery systems and in the formulation of advanced cosmetic products. google.comgoogle.com Additionally, its properties as a corrosion inhibitor could be further explored for various industrial applications. researchgate.net

Interactive Data Table: Research Focus on this compound

Research AreaKey ObjectivesRelevant Techniques & MethodologiesPotential Applications
Sustainable Synthesis Develop eco-friendly and efficient production methods.Green chemistry principles, microwave-assisted synthesis, mechanochemistry, use of bio-based raw materials.Reduced environmental impact of manufacturing processes.
Nanoscale Characterization Understand the structure and properties at the nanoscale.Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM), Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy.Optimization of performance in existing and new applications.
Interfacial Mechanisms Elucidate behavior at oil-water and solid-solid interfaces.Emulsion stability studies, powder flow analysis, surface tension measurements.Improved food products, pharmaceuticals, and industrial powders.
Computational & Experimental Integration Combine modeling with empirical data for deeper insights.Molecular Dynamics (MD) simulations, Density Functional Theory (DFT) calculations.Accelerated discovery and design of new materials and processes.
Advanced Materials Explore novel applications in new technologies.Superhydrophobic coating development, polymer composite formulation, corrosion inhibition studies.Self-cleaning surfaces, enhanced plastics, corrosion-resistant materials.

Q & A

Q. What experimental methods are recommended for synthesizing magnesium palmitate and confirming its chemical purity?

To synthesize this compound, researchers should employ coordination chemistry techniques, such as mixing magnesium salts with palmitic acid derivatives under controlled conditions. Purity can be confirmed via elemental analysis to verify stoichiometry and X-ray diffraction (XRD) to compare interplanar distances (e.g., 3.77–5.92 Å) against reference data for free ligands and complexes . Thermal analysis (e.g., derivatography at 10°C/min) further validates purity by identifying decomposition patterns unique to the compound .

Q. How can the crystalline structure of this compound coordination complexes be characterized?

XRD is critical for structural characterization. For example, mixed-ligand complexes like Mg(C15H31COO)₂CO(NH₂)₂NC₅H₄CONH₂·3H₂O exhibit distinct interplanar distances (e.g., 3.82 Å) and relative intensities (100%) that differ from free ligands, confirming their unique crystalline structure . Data should be cross-referenced with databases to rule out contamination or polymorphism.

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize the synthesis of this compound?

RSM enables systematic optimization of synthesis parameters. For analogous esters, a 4-factor, 3-level design (e.g., molar ratio, enzyme loading, ultrasound power, duty cycle) has been used to model reaction efficiency . A quadratic polynomial equation (e.g., Conversion = 75.07 + 24.72A + 15.52B + ...) helps predict optimal conditions, validated via regression analysis in software like Design Expert .

Q. What analytical techniques are suitable for detecting this compound in heterogeneous biological or chemical mixtures?

Gas chromatography coupled to high-resolution mass spectrometry (GC-HRMS) with data-dependent MS² analysis can identify this compound via isotopic patterns (e.g., [M+H]⁺, [M+C₂H₅]⁺) and fragmentation profiles . For enzymatic studies, colorimetric substrates like 4-nitrophenyl palmitate may be adapted to assay lipase activity indirectly .

Q. How should researchers resolve contradictions in thermal decomposition data for this compound complexes?

Conflicting thermolysis results may arise from differences in sample preparation or instrumentation. Standardize protocols using derivatography (e.g., Paulik-Paulik-Erdey system with Al₂O₃ reference) and compare decomposition onset temperatures, mass loss steps, and DTG peaks across studies . Cross-validation with XRD and elemental analysis ensures structural integrity pre-decomposition .

Q. What are best practices for documenting this compound synthesis protocols to ensure reproducibility?

Follow ICMJE guidelines: specify reagent purity (e.g., ≥98%), manufacturer details, reaction conditions (temperature, solvent ratios), and characterization methods (XRD settings, thermal analysis parameters). Explicitly report anomalies, such as unexpected diffraction lines or mass loss deviations .

Q. How does this compound interact with biological systems, such as protein palmitoylation?

While direct evidence is limited, palmitate analogs are known to modify proteins via S-palmitoylation. Researchers can adapt techniques like radiolabeling with ³H-palmitate or DHHC protein assays to study this compound’s role in post-translational modifications . Transcriptomic analysis (e.g., RNA-seq) may identify pathways influenced by its incorporation .

Methodological Notes

  • Data Contradiction Analysis : Always cross-validate structural (XRD), thermal (TG/DTA), and spectroscopic (GC-HRMS) data to resolve discrepancies.
  • Experimental Design : Use RSM for multifactorial optimization, ensuring a minimum of 30 experimental runs for robust modeling .
  • Biological Assays : Adapt cytotoxicity (MTT) and gene expression (qPCR) protocols from palmitate studies, but confirm specificity for this compound .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.